3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol
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Overview
Description
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol is a complex organic compound that features a cyano group, an ethylcarbamoyl group, and a fluorophenyl group attached to a phenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic aromatic substitution reaction, where a suitable aryl halide undergoes substitution with a nucleophile to introduce the desired functional groups . The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) can be used for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-fluorophenol: Similar structure but lacks the ethylcarbamoyl group.
5-Cyano-2-fluorophenol: Similar structure but with different positioning of the cyano and fluorophenyl groups.
4-(Ethylcarbamoyl)-3-fluorophenol: Similar structure but lacks the cyano group.
Uniqueness
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-(3-cyano-5-hydroxyphenyl)-N-ethyl-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-2-19-16(21)14-4-3-11(8-15(14)17)12-5-10(9-18)6-13(20)7-12/h3-8,20H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBOUHUXFGVEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684975 |
Source
|
Record name | 3'-Cyano-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-28-3 |
Source
|
Record name | 3'-Cyano-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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